N,N-dibutylheptanamide
Description
N,N-Dibutylheptanamide is a branched alkylamide with the molecular formula C₁₅H₂₉NO, consisting of a heptanamide backbone substituted with two butyl groups at the nitrogen atom. The butyl substituents confer increased lipophilicity and steric bulk compared to shorter-chain analogs, influencing solubility, boiling point, and reactivity. Such amides are typically used as solvents, intermediates in organic synthesis, or stabilizers in industrial applications .
Properties
CAS No. |
57303-22-7 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N,N-dibutylheptanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-10-11-12-15(17)16(13-8-5-2)14-9-6-3/h4-14H2,1-3H3 |
InChI Key |
HAQNTUIYRZWMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dibutylheptanamide can be synthesized through the reaction of heptanoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N-dibutylheptanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-dibutylheptanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N-dibutylheptanamide with three N,N-dialkyl amides:
Key Observations :
- Molecular Weight and Boiling Point : Longer alkyl chains (butyl vs. methyl) and a larger backbone (heptanamide vs. acetamide) increase molecular weight and boiling point. This compound’s estimated boiling point (~250°C) reflects stronger van der Waals forces compared to dimethylacetamide (165°C) .
- Solubility : Butyl groups reduce water solubility due to enhanced hydrophobicity. In contrast, N,N-dimethylacetamide and N,N-dimethylformamide are fully miscible with water .
- Steric Effects : The bulkier butyl groups in this compound may hinder nucleophilic reactions at the carbonyl carbon, unlike smaller analogs like dimethylformamide, which are more reactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
